2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with pyridin-2-ylmethylamine. One common method involves heating 2-chloropyrimidine with pyridin-2-ylmethylamine in the presence of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like sodium bicarbonate or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxidized pyrimidine derivative.
Scientific Research Applications
2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific biological pathways in pests.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their death or inhibition .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the pyridine ring.
2-chloro-N-(pyridin-3-yl)methylpyrimidin-4-amine: Similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.
2-chloro-N-(pyridin-4-yl)methylpyrimidin-4-amine: Similar structure but with the pyridine ring substituted at the 4-position instead of the 2-position.
Uniqueness
2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-2-ylmethyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-4-9(15-10)14-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFRSDXUHOABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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